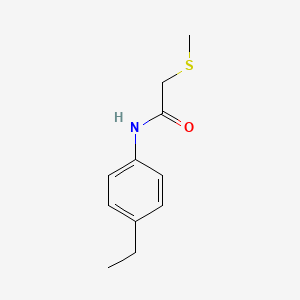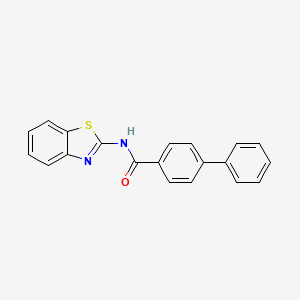
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione, also known as BNID, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. The compound has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Finally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to modulate the activity of various signaling pathways involved in neuroprotection, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its potent activity against cancer cells and its ability to modulate multiple signaling pathways. Additionally, the compound has been shown to exhibit low toxicity in animal models, making it a promising candidate for further preclinical development. However, the complex synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione and its limited availability may pose challenges for researchers looking to study the compound.
Future Directions
There are several potential future directions for research on 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione derivatives with improved potency and selectivity for specific disease targets. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione and its potential as a neuroprotective agent. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione as a therapeutic agent for cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-aminobenzothiazole with phthalic anhydride and nitric acid. The reaction proceeds through a series of steps, including cyclization, nitration, and oxidation, to yield the final product. The synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent for various diseases. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been investigated for its potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4S/c19-13-8-4-3-6-10(18(21)22)12(8)14(20)17(13)15-16-9-5-1-2-7-11(9)23-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSSEIPUNSNROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-[(1-isobutyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B5849793.png)





![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)
![N-(tert-butyl)-3-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5849853.png)
![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)


![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)

